DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Overview
Description
Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienyl group, and a hexahydroquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. The reaction may include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with molecular targets within biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydroquinoline derivatives with different substituents on the phenyl and thienyl groups. Examples include:
- Dimethyl 2-amino-1-(3-chlorophenyl)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Dimethyl 2-amino-1-(3-bromophenyl)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Uniqueness
The uniqueness of DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-5-OXO-7-PHENYL-4-(3-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to other similar compounds.
Properties
IUPAC Name |
dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN2O5S/c1-36-28(34)23-20(16-7-4-3-5-8-16)14-21-24(26(23)33)22(17-11-12-38-15-17)25(29(35)37-2)27(31)32(21)19-10-6-9-18(30)13-19/h3-13,15,20,22-23H,14,31H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSDVRCUTGJGQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC(=CC=C3)F)N)C(=O)OC)C4=CSC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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